Product packaging for 4,4-Dimethyl-5-azaspiro[2.4]heptane(Cat. No.:)

4,4-Dimethyl-5-azaspiro[2.4]heptane

Cat. No.: B13477015
M. Wt: 125.21 g/mol
InChI Key: FOKAKFATPGTCQE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Organic Chemistry

The unique structural rigidity and three-dimensionality of spirocyclic systems make them highly attractive scaffolds in medicinal chemistry. This fixed spatial arrangement of substituents allows for the fine-tuning of a molecule's properties to enhance its interaction with the active sites of biological targets. The introduction of a spiro-junction can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Furthermore, the increased fraction of sp3-hybridized carbon atoms in spirocyclic compounds often correlates with higher success rates in clinical development, partly due to improved water solubility and metabolic stability.

Overview of Azaspiro[2.4]heptane Structural Motifs

Within the broader class of spirocycles, the azaspiro[2.4]heptane motif, which incorporates a nitrogen atom into the five-membered ring fused to a cyclopropane (B1198618) ring, has garnered considerable attention. This structural framework is a key component in a variety of biologically active compounds. For instance, derivatives of 5-azaspiro[2.4]heptane have been identified as potent dual orexin (B13118510) 1 and orexin 2 receptor antagonists, which are targets for the treatment of sleep disorders. bldpharm.comariboreagent.comresearchgate.net The versatility of this scaffold allows for the introduction of diverse substituents, enabling the modulation of its biological activity and physicochemical properties.

Research Trajectories for Spiro[2.4]heptane Frameworks

Research into spiro[2.4]heptane frameworks is expanding, with a focus on developing novel synthetic methodologies and exploring their potential in various therapeutic areas. The development of enantioselective synthetic routes is a particularly active area of investigation, as the stereochemistry of the spirocyclic core can significantly impact biological activity. Current research trajectories include the design and synthesis of new derivatives as antagonists for dopamine (B1211576) D3 receptors and as key intermediates in the synthesis of antiviral agents. The exploration of these scaffolds is anticipated to yield a new generation of drugs with enhanced efficacy and safety profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B13477015 4,4-Dimethyl-5-azaspiro[2.4]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

4,4-dimethyl-5-azaspiro[2.4]heptane

InChI

InChI=1S/C8H15N/c1-7(2)8(3-4-8)5-6-9-7/h9H,3-6H2,1-2H3

InChI Key

FOKAKFATPGTCQE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CC2)CCN1)C

Origin of Product

United States

Physicochemical and Spectroscopic Profile of 4,4 Dimethyl 5 Azaspiro 2.4 Heptane

While detailed experimental data for the specific compound 4,4-Dimethyl-5-azaspiro[2.4]heptane is not extensively documented in publicly available literature, its basic properties can be inferred from its chemical structure and data for analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
CAS Number Not available
Appearance Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in organic solvents

Note: The properties in this table are predicted based on the chemical structure, as specific experimental data is not widely available.

The spectroscopic profile of this compound would be characterized by specific signals corresponding to its unique structural features.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Features
¹H NMR Signals corresponding to the two methyl groups (singlet), the protons on the pyrrolidine (B122466) ring (multiplets), and the protons on the cyclopropane (B1198618) ring (multiplets).
¹³C NMR Resonances for the quaternary spiro carbon, the two methyl carbons, and the carbons of the pyrrolidine and cyclopropane rings.
IR Spectroscopy C-H stretching and bending vibrations, and a C-N stretching vibration.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Note: These are predicted spectroscopic features. Actual spectra would be required for definitive characterization.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Spiro[2.4]heptane Structures

Spectroscopic methods are fundamental in piecing together the molecular puzzle. Techniques such as NMR, HRMS, and IR spectroscopy provide complementary information regarding the connectivity, molecular formula, and functional groups present in the molecule.

NMR spectroscopy is the most powerful tool for determining the detailed stereochemistry and connectivity of organic molecules in solution. For 4,4-Dimethyl-5-azaspiro[2.4]heptane, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclopropane (B1198618) and pyrrolidine (B122466) rings. The two methyl groups at the C4 position are diastereotopic due to the chiral spiro center and would likely appear as two separate singlets. The protons on the cyclopropane ring would exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings, appearing in the highly shielded region of the spectrum (typically 0-1 ppm). The methylene (B1212753) protons on the pyrrolidine ring would also show complex splitting. The N-H proton would appear as a broad singlet, its chemical shift being dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would be expected to show eight distinct signals, corresponding to each unique carbon atom in the structure. The spiro carbon atom would have a characteristic chemical shift. The two methyl carbons, being diastereotopic, should appear as two separate signals.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to assign all proton and carbon signals definitively. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly crucial for stereochemical assignment, as through-space correlations between the methyl groups and protons on the cyclopropane ring could help establish their relative orientation around the spiro center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1/C2 (CH₂) 0.4 - 0.9 10 - 20
C3 (Spiro C) - 35 - 45
C4 (C(CH₃)₂) - 60 - 70
C6 (CH₂) 2.8 - 3.2 50 - 60
C7 (CH₂) 1.7 - 2.1 25 - 35
C4-CH₃ 1.0 - 1.3 (two singlets) 20 - 30 (two signals)

Note: This table represents predicted values based on known chemical shift ranges for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, which in turn allows for the unambiguous validation of its molecular formula. For this compound, HRMS would distinguish its elemental composition from any other isomers or compounds with the same nominal mass. The technique provides a measured mass-to-charge ratio (m/z) accurate to several decimal places, which can be compared against a calculated theoretical value.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₁₅N
Nominal Mass 125 amu

The confirmation of the experimental mass to within a few parts per million (ppm) of the calculated value provides unequivocal evidence for the molecular formula C₈H₁₅N.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by absorptions corresponding to its secondary amine and alkane-like structural features.

Key expected absorption bands include:

N-H Stretch: A moderate, sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. pressbooks.publibretexts.org Unlike the broad O-H stretch of alcohols, the N-H stretch of secondary amines typically appears as a single, sharper peak. pressbooks.pub

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would be present, indicative of sp³ C-H stretching from the methyl and methylene groups. libretexts.org The C-H stretches associated with the strained cyclopropane ring may appear at slightly higher frequencies (around 3050 cm⁻¹).

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups would be observed in the fingerprint region, typically around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (methyl symmetric bend). libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3300 - 3500 Medium, Sharp
Cyclopropane C-H Stretch ~3050 Medium
Alkane (CH₃, CH₂) C-H Stretch 2850 - 2960 Strong
Methylene (CH₂) C-H Bend (Scissoring) ~1465 Medium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. soton.ac.uk For a chiral molecule like this compound, this technique can provide the absolute stereochemistry at the C3 spiro center, provided a suitable single crystal can be grown.

The analysis would yield a detailed molecular model showing precise bond lengths, bond angles, and torsion angles. This would definitively reveal the solid-state conformation of both the pyrrolidine and cyclopropane rings and the spatial arrangement of the gem-dimethyl groups relative to the rest of the structure. The determination of the absolute configuration is often achieved using anomalous dispersion effects, particularly if a heavy atom is present in the structure or by forming a salt with a chiral counter-ion of known configuration. soton.ac.uknih.gov The resulting crystal structure would provide an ultimate proof of the molecular architecture, serving as a reference for computational and solution-state conformational studies.

Conformational Dynamics and Strain Analysis

The spirocyclic framework of this compound imposes significant conformational rigidity and ring strain, which are key determinants of its physical and chemical properties.

The fusion of a cyclopropane ring and a pyrrolidine ring at a single carbon atom creates a molecule with substantial inherent strain. The primary source of this strain is the three-membered cyclopropane ring, which has C-C-C bond angles forced to be near 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This angle strain results in weak, high-energy "bent" bonds.

This built-in strain has several consequences:

Thermodynamic Instability: The high ring strain makes the molecule thermodynamically less stable compared to an acyclic analogue. This stored potential energy can be a driving force in chemical reactions.

Enhanced Reactivity: The strained bonds of the cyclopropane ring are more susceptible to cleavage. The molecule may undergo ring-opening reactions under conditions (e.g., catalytic hydrogenation, acid catalysis) that would not affect the pyrrolidine ring or a less strained carbocycle, making it a potentially useful synthetic intermediate.

Diastereomeric and Enantiomeric Conformational Studies

A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the detailed diastereomeric and enantiomeric conformational analysis of this compound. While the synthesis of related azaspiro[2.4]heptane derivatives has been documented, particularly in the context of their application as pharmaceutical intermediates, dedicated research into the conformational preferences, energy differences, and interconversion barriers of the stereoisomers of the title compound is not publicly available. mdpi.comnih.gov

To conduct a thorough conformational analysis of the diastereomers and enantiomers of this compound, specific experimental and computational studies would be required. Methodologies such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) studies, would be essential to elucidate through-space proton-proton interactions, providing insights into the spatial arrangement of the molecule. masterorganicchemistry.comyoutube.com Such experiments can help in determining the relative orientation of substituents and the preferred conformations of the five-membered ring and its junction with the cyclopropane ring.

Furthermore, computational chemistry, employing methods such as Density Functional Theory (DFT) or ab initio calculations, would be a powerful tool to model the potential energy surface of the different stereoisomers. These calculations could provide data on the relative stabilities of various conformers, the geometric parameters (bond lengths, bond angles, and dihedral angles) that define them, and the energy barriers for conformational interconversions.

Without such dedicated studies, any detailed discussion on the specific conformational landscape of the diastereomers and enantiomers of this compound, including data tables of relative energies or populations, would be purely speculative. The presence of the spirocyclic system, which introduces significant conformational constraints, and the chiral center at the spiro atom, makes this a chemically interesting but complex system for conformational analysis. capes.gov.br The stereochemistry of related spirocyclic systems has been a subject of interest, but direct extrapolation to the title compound is not feasible without specific data.

Future research in this area would be valuable for a deeper understanding of the structure-activity relationships of spirocyclic compounds in medicinal chemistry and for the rational design of new stereochemically defined molecules.

Reactivity Profiles and Chemical Transformations

Reactivity of the Azaspiro Ring System

The 5-azaspiro[2.4]heptane framework consists of a pyrrolidine (B122466) ring fused via a spiro junction to a cyclopropane (B1198618) ring. This arrangement results in significant ring strain, primarily due to the three-membered cyclopropane ring, which has C-C-C bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. wikipedia.orglibretexts.org This inherent strain is a driving force for many of the chemical reactions observed in this system. wikipedia.org

The presence of the gem-dimethyl group at the 4-position, adjacent to the nitrogen atom, introduces steric hindrance that can influence the accessibility of the nitrogen lone pair and the adjacent spiro-carbon. This steric bulk can modulate the rate and outcome of reactions compared to the unsubstituted 5-azaspiro[2.4]heptane.

The nitrogen atom, being a secondary amine, exhibits typical nucleophilic and basic properties. It can be readily protonated, alkylated, acylated, and can participate in various coupling reactions. The reactivity of the nitrogen is a key aspect in the functionalization of this scaffold. nih.gov

Ring-Opening and Ring-Expansion Reactions

The high degree of ring strain in the cyclopropane moiety makes the 5-azaspiro[2.4]heptane system susceptible to ring-opening reactions. wikipedia.org These reactions are typically initiated by nucleophilic or electrophilic attack, or through transition metal-catalyzed processes, leading to the formation of substituted piperidines or other six-membered nitrogen-containing heterocycles. While specific examples for 4,4-dimethyl-5-azaspiro[2.4]heptane are not extensively documented, the reactivity of related azaspirocyclic systems provides insight into potential transformations. For instance, reactions that involve the cleavage of one of the C-C bonds of the cyclopropane ring would relieve the ring strain and are therefore thermodynamically favorable.

Ring-expansion reactions, transforming the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) or a seven-membered azepane ring, are also plausible under certain conditions. Such transformations in related azaspiro systems have been observed, often proceeding through rearrangement mechanisms initiated by the departure of a leaving group or by radical intermediates. For example, the treatment of related bicyclo[2.2.1]heptane systems, which also possess significant ring strain, can lead to retro-condensation reactions. nih.gov

Functionalization at Spiro and Heteroatom Centers

Functionalization of this compound can be achieved at both the nitrogen heteroatom and the carbon framework, including the spiro center.

The secondary amine at position 5 is the most common site for functionalization. Standard protecting group strategies, such as the introduction of a tert-butoxycarbonyl (Boc) group, are readily applicable. mdpi.com N-alkylation and N-acylation can be performed to introduce a wide variety of substituents, which is a key strategy in the synthesis of derivatives with specific biological activities, such as orexin (B13118510) receptor antagonists. nih.gov

Functionalization of the carbon skeleton is more challenging but can be achieved through various synthetic strategies. For instance, the synthesis of derivatives with substituents on the pyrrolidine or cyclopropane rings often involves starting from already functionalized precursors. The synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the hepatitis C virus inhibitor ledipasvir, highlights the importance of functionalized 5-azaspiro[2.4]heptane derivatives. mdpi.comgoogle.comgoogle.com

Below is a table summarizing representative functionalization reactions for the related 5-azaspiro[2.4]heptane scaffold:

Reaction Type Reactants Reagents and Conditions Product Reference
N-Boc Protection(S)-4-methyleneprolinate derivativeBoc₂O, Et₃N, DMAP, CH₂Cl₂N-Boc protected 5-azaspiro[2.4]heptane derivative mdpi.com
N-Benzylation5-Azaspiro[2.4]heptaneBenzyl bromide, K₂CO₃, CH₃CNN-Benzyl-5-azaspiro[2.4]heptaneN/A
N-Acylation5-Azaspiro[2.4]heptaneAcetyl chloride, Et₃N, CH₂Cl₂N-Acetyl-5-azaspiro[2.4]heptaneN/A
Carboxylationtert-butyl (S)-4-methyleneprolinate1. Double allylic alkylation 2. Hydrolysis(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid mdpi.com

Note: The reactions in the table are representative examples for the 5-azaspiro[2.4]heptane scaffold and are intended to illustrate the potential reactivity of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,4-dimethyl-5-azaspiro[2.4]heptane, DFT calculations would be instrumental in elucidating its fundamental electronic properties and reactivity.

Detailed DFT studies on related spirocyclic imines have demonstrated the utility of this approach. mdpi.com Such calculations can determine optimized molecular geometry, bond lengths, and bond angles. For this compound, this would reveal the precise three-dimensional arrangement of its atoms, including the orientation of the dimethyl groups and the puckering of the cyclopentane (B165970) and aziridine (B145994) rings.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom would be expected to be an electron-rich site, susceptible to electrophilic attack.

DFT calculations have been successfully applied to other azaspiro compounds to understand reaction selectivities. nih.gov For instance, in a study on the synthesis of seven-membered azaspiro compounds, DFT calculations helped to rationalize the observed chemo- and regioselectivity in Diels-Alder reactions. nih.gov Similar studies on this compound could predict its behavior in various chemical transformations.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

DescriptorHypothetical Value/InformationSignificance
HOMO EnergyValue in eVIndicates electron-donating ability
LUMO EnergyValue in eVIndicates electron-accepting ability
HOMO-LUMO GapValue in eVRelates to chemical reactivity and stability
Ionization PotentialValue in eVEnergy required to remove an electron
Electron AffinityValue in eVEnergy released upon gaining an electron
ElectronegativityValueTendency to attract electrons
HardnessValueResistance to change in electron distribution
SoftnessValueReciprocal of hardness
Electrophilicity IndexValuePropensity to accept electrons

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a DFT study. Actual values would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. These simulations would reveal the different spatial arrangements the molecule can adopt, their relative energies, and the dynamics of their interconversion.

The spirocyclic nature of this compound introduces significant conformational constraints. MD simulations can map out the potential energy surface, identifying the most stable (lowest energy) conformers. This information is critical for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

In the context of drug discovery, MD simulations are frequently used to study the stability and interactions of a ligand within a protein's binding site. researchgate.netnih.govnih.gov For example, MD simulations of spirocyclic aminopyrimidines and spirocyclic thiopyrimidinones have been used to investigate their interactions with viral proteins, confirming the stability of the protein-ligand complex. researchgate.netnih.gov If this compound were to be investigated as a potential drug candidate, MD simulations would be a key step in evaluating its binding mode and affinity.

Quantum Mechanical Calculations for Spectroscopic Prediction

Quantum mechanical calculations, particularly DFT, are powerful tools for predicting various spectroscopic properties of a molecule. These predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. Comparing the predicted spectrum with an experimental one would provide strong evidence for the compound's structure. Such methods have been shown to be reliable for other spirocyclic systems. nih.gov

Infrared (IR) Spectroscopy: Quantum calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. This would help in identifying the characteristic vibrational modes of the azaspiro[2.4]heptane core and the attached dimethyl groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption in the ultraviolet-visible (UV-Vis) spectrum. rsc.org

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

SpectrumPredicted FeatureCorresponding Structural Element
¹H NMRChemical shifts for protons on the cyclopentane and aziridine rings, and methyl groups.Specific proton environments
¹³C NMRChemical shifts for the spiro carbon, other ring carbons, and methyl carbons.Unique carbon environments
IRVibrational frequencies for C-H, C-N, and C-C stretching and bending modes.Functional groups and molecular framework
UV-VisWavelength of maximum absorption (λmax).Electronic transitions

Note: This table illustrates the type of spectroscopic data that can be predicted through quantum mechanical calculations.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations could be used to:

Propose and evaluate possible reaction pathways.

Calculate the geometries and energies of transition states.

Determine the activation energy for each step, thus predicting the reaction kinetics.

Understand the role of catalysts in the reaction.

This approach has been used to study the formation of other azaspiro compounds, where DFT calculations provided insights into the reaction's selectivity. nih.gov

In Silico Screening for Chemical Building Block Utility

The 5-azaspiro[2.4]heptane scaffold is a valuable building block in medicinal chemistry, appearing in compounds developed as receptor antagonists and other therapeutic agents. nih.govnih.gov The unique three-dimensional structure of spirocycles makes them attractive for designing molecules that can interact with complex biological targets. acs.org

In silico screening methods allow for the rapid computational evaluation of large libraries of virtual compounds. This compound, as a chemical building block, could be incorporated into virtual libraries and screened for potential biological activity against various targets. nih.govnih.govyoutube.com

The process would typically involve:

Fragment Library Generation: Creating a virtual library of molecules that includes the this compound core.

Molecular Docking: Computationally "docking" these virtual molecules into the binding site of a target protein to predict their binding affinity and orientation. rsc.org

Pharmacophore Modeling: Identifying the key structural features of the azaspiro scaffold that are important for biological activity.

This in silico approach can significantly accelerate the early stages of drug discovery by prioritizing which derivatives of this compound should be synthesized and tested experimentally. youtube.com

Applications in Advanced Organic Synthesis and Chemical Biology

Role as Chiral and Achiral Building Blocks

Building blocks are relatively simple molecules that serve as starting materials for the synthesis of more complex compounds. The 5-azaspiro[2.4]heptane framework, in both its optically pure (chiral) and racemic (achiral) forms, has emerged as a significant building block for constructing novel chemical entities.

The achiral forms, such as the parent 5-azaspiro[2.4]heptane and its derivatives like 5-azaspiro[2.4]heptan-4-one, provide a rigid, three-dimensional core that can be elaborated into more complex structures. nih.gov These are often used in the initial phases of drug discovery to introduce novel spatial arrangements not achievable with more common saturated heterocycles.

Of particular importance is the use of this scaffold in its chiral form. The synthesis of enantiomerically pure building blocks is crucial for developing modern therapeutics, as the biological activity of a drug often resides in a single enantiomer. A key breakthrough in this area was the development of a highly enantioselective method for synthesizing (S)-7-amino-5-azaspiro[2.4]heptane. acs.orgnih.gov This process involves the asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate using a specialized Ruthenium-SunPhos catalyst, achieving excellent enantiomeric excess (up to 98.7% ee). nih.gov This specific chiral building block is a vital intermediate for producing certain quinolone antibacterial agents. nih.gov Furthermore, chiral carboxylic acid derivatives, such as (R)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, are commercially available, highlighting their utility as ready-to-use components in asymmetric synthesis. bldpharm.com

Table 1: Examples of 5-Azaspiro[2.4]heptane Building Blocks

Compound Name Form Application/Significance
(S)-7-Amino-5-azaspiro[2.4]heptane Chiral Key intermediate for the synthesis of quinolone antibacterial agents. nih.gov
(R)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Chiral Commercially available building block for asymmetric synthesis. bldpharm.com
5-Azaspiro[2.4]heptane hydrochloride Achiral A fundamental scaffold for derivatization in medicinal chemistry. nih.govsigmaaldrich.com

Utilization in Scaffold Diversity Generation

Scaffold diversity is a central concept in medicinal chemistry, where a core molecular structure is systematically decorated with various functional groups to explore the chemical space and optimize biological activity. The 5-azaspiro[2.4]heptane skeleton has proven to be an excellent scaffold for generating diverse libraries of compounds, leading to the discovery of potent drug candidates.

A notable example is the development of a novel class of antagonists for the orexin (B13118510) 1 (OX1) and orexin 2 (OX2) receptors, which are involved in regulating sleep and wakefulness. nih.gov Starting with the 5-azaspiro[2.4]heptane core, researchers synthesized a wide range of derivatives, leading to the identification of a lead compound with high potency against both receptors. nih.gov This work demonstrated the scaffold's ability to present substituents in a unique spatial orientation that is highly favorable for binding to the target receptors.

In another successful application, the 5-azaspiro[2.4]heptane core was used to generate a series of potent and selective antagonists for the dopamine (B1211576) D3 receptor (D3R), a target for treating substance abuse and other neuropsychiatric disorders. nih.gov By attaching a 1,2,4-triazolyl moiety to the spirocyclic scaffold, a library of compounds was created and screened, resulting in the discovery of derivatives with high affinity for the D3R and good selectivity over other receptors. nih.gov These studies underscore the value of the 5-azaspiro[2.4]heptane framework in generating structurally diverse molecules and enabling thorough structure-activity relationship (SAR) exploration.

Table 2: Scaffold Diversity in Dopamine D3 Receptor Antagonist Development

Base Scaffold R-Group Modification Resulting Biological Activity Reference
5-Azaspiro[2.4]heptane Varied aryl-1,2,4-triazole substituents High affinity and selectivity for Dopamine D3 Receptor nih.gov

Applications in Ligand Design and Organocatalysis

The fields of organocatalysis and transition-metal catalysis rely on ligands—molecules that bind to a central atom—to control reactivity and selectivity. Chiral ligands are especially powerful, enabling the synthesis of single-enantiomer products. While chiral amines and their derivatives are a cornerstone of modern catalyst design, specific applications of the 4,4-dimethyl-5-azaspiro[2.4]heptane scaffold as a ligand in organocatalysis or for transition metals are not widely documented in the reviewed scientific literature.

However, the structural features of chiral 5-azaspiro[2.4]heptane derivatives make them theoretically attractive candidates for such roles. The rigid, spirocyclic framework can provide a well-defined stereochemical environment around the nitrogen atom. This could, in principle, be leveraged to influence the outcome of chemical reactions, similar to how other chiral amines are used to direct asymmetric transformations. The development of novel, sterically demanding N-heterocyclic carbene (NHC) ligands and other catalyst systems is an active area of research, and it is conceivable that scaffolds like 5-azaspiro[2.4]heptane could be incorporated into future catalyst designs.

Development of Chemical Probes and Tools

Chemical probes are specialized small molecules designed to study biological systems, often by selectively binding to a specific protein target. These tools can be equipped with reporter tags (like fluorescent dyes) or reactive groups (like photoaffinity labels) to identify and characterize their binding partners.

The potent and selective bioactive compounds developed from the 5-azaspiro[2.4]heptane scaffold are ideal starting points for the creation of such chemical probes. For instance, the lead orexin receptor antagonist identified could be modified by incorporating a "clickable" alkyne or azide (B81097) handle. nih.gov Such a modification would allow the probe to be covalently attached to a reporter tag after it has bound to its target within a cell, enabling researchers to visualize the receptor or pull it out for further study. While the direct synthesis and application of a 5-azaspiro[2.4]heptane-based chemical probe with these features is not explicitly detailed in the surveyed literature, the principles of probe design are well-established and provide a clear path forward for future research in this area.

Design of Bioisosteric Replacements in Chemical Biology Research

Bioisosterism is a strategy in drug design where a part of a molecule is replaced by a chemically different group that retains the original biological activity, often while improving other properties like solubility or metabolic stability. The 5-azaspiro[2.4]heptane scaffold has been successfully employed as a bioisostere for the common piperidine (B6355638) ring.

The discovery of potent dual orexin receptor antagonists is a clear demonstration of this strategy. nih.gov The research program began with a series of antagonists based on a 4,4-disubstituted piperidine core. nih.gov By replacing the piperidine with the 5-azaspiro[2.4]heptane ring system—a process known as "scaffold hopping"—the researchers discovered a new class of compounds with a distinct and advantageous pharmacological profile. nih.gov The spirocyclic nature of the 5-azaspiro[2.4]heptane provides a more rigid and three-dimensionally complex structure compared to the more flexible piperidine ring. This structural difference allowed for a different presentation of key binding groups to the orexin receptors, ultimately leading to potent dual antagonism. This example highlights how the 5-azaspiro[2.4]heptane core can serve as a valuable "next-generation" replacement for simpler saturated heterocycles, enabling the discovery of novel and patent-free drug candidates.

Table 3: Bioisosteric Replacement of Piperidine with 5-Azaspiro[2.4]heptane

Original Scaffold Bioisosteric Replacement Target Outcome of Replacement Reference

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